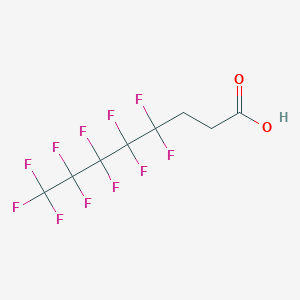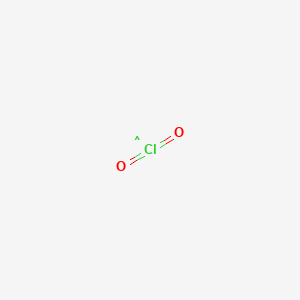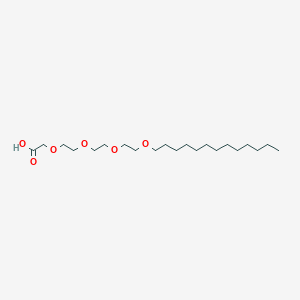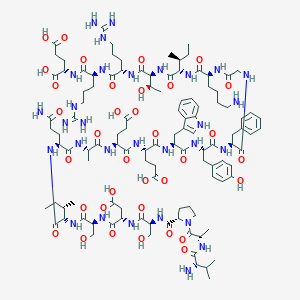
Ammonium tetrachlorocuprate(II) dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium tetrachlorocuprate(II) dihydrate, commonly referred to as ATCD, is a metal-containing compound composed of two nitrogen atoms, four chlorine atoms, one copper atom, and two water molecules. It is an inorganic salt that was first discovered in 1859 by the French chemist Marcellin Berthelot. Since then, it has been used in a variety of scientific applications and research studies.
Scientific Research Applications
Infrared Spectroscopy
Ammonium tetrachlorocuprate(II) dihydrate has been studied for its unique infrared spectra characteristics. Oxton, Knop, and Falk (1976) investigated the infrared spectra of this compound, focusing on the isotopically isolated NH3D+ ion in it. They found that the ammonium ions in this compound are located at sites of S4 symmetry, which influences the spectral properties (Oxton, Knop, & Falk, 1976).
Crystal Synthesis and Characterization
The process of synthesizing and characterizing crystals of this compound has been explored. Amirthaganesan, Kandhaswamy, and Dhandapani (2006, 2007) conducted studies to understand the crystal structure, thermal properties, and spectral characteristics of this compound. Their research emphasizes the importance of crystallography in understanding the structural properties of this compound (Amirthaganesan, Kandhaswamy, & Dhandapani, 2006), (Amirthaganesan, Kandhaswamy, & Dhandapani, 2007).
Magnetic Susceptibility
Jeter and Hatfield (1972) investigated the magnetic susceptibilities of this compound, revealing insights into weak spin-spin coupling and electron paramagnetic resonance spectra. This research contributes to the understanding of the magnetic properties of compounds containing copper(II) (Jeter & Hatfield, 1972).
Starch Cupration
Research by Staroszczyk (2011) highlighted the cupration of granular potato starch with ammonium tetrachlorocuprate(II). This study provides insights into the chemical modification of starch and its potential applications in food chemistry and material science (Staroszczyk, 2011).
Reactivity and Stability of Organocuprates
Golubeva, Gromov, and Zhidomirov (2011) utilized DFT calculations to study the structure and reactivity of organocuprates(II), using ammonium tetrachlorocuprate as a reference. This research is significant for understanding the stability and reactivity of organocuprate compounds (Golubeva, Gromov, & Zhidomirov, 2011).
Thermochromic Compounds
Mande, Ghalsasi, and Navamoney (2015) synthesized and characterized thermochromic compounds containing ammonium tetrachlorocuprate(II), demonstrating temperature-dependent structural phase transitions. This research is important for the development of thermochromic materials and their potential applications (Mande, Ghalsasi, & Navamoney, 2015).
Safety and Hazards
Ammonium tetrachlorocuprate(II) dihydrate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Properties
IUPAC Name |
diazanium;tetrachlorocopper(2-);dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDTWKBBWCWNN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuH12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10060-13-6 |
Source


|
| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What does infrared spectroscopy reveal about the ammonium ion's behavior within the crystal structure of ammonium tetrachlorocuprate(II) dihydrate?
A1: Infrared spectroscopy studies on this compound, specifically focusing on the isotopically isolated NH3D+ ion, provide valuable information about the ammonium ion's behavior within the crystal lattice. The research revealed a doublet for the N—D stretching mode of NH3D+ in this compound []. This observation indicates the presence of two distinct orientations of the ammonium ion within the crystal structure, even though the ammonium ions occupy sites of S4 symmetry. Furthermore, the presence of bands associated with combination modes involving ammonium ion librations in the spectra of the undeuterated compound suggests that the ammonium ions are not freely rotating within the crystal lattice [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)













